Riviciclib (P276-00)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUYMIVVAYRECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Biochemical Mechanisms of Riviciclib P276 00 Activity
Cyclin-Dependent Kinase Inhibition Profile
Riviciclib demonstrates a distinct profile of activity against various cyclin-dependent kinases, showing potent inhibition of specific CDKs involved in both cell cycle control and transcriptional regulation.
Potency and Selectivity for CDK1, CDK4, and CDK9
Riviciclib is a potent inhibitor of CDK9/cyclin T1, CDK4/cyclin D1, and CDK1/cyclin B. ncats.iomedchemexpress.comnih.gov Its inhibitory activity is most pronounced against CDK9, followed by CDK4 and CDK1. medchemexpress.comselleckchem.com The half-maximal inhibitory concentrations (IC50) for these key kinases have been established through in vitro assays, highlighting its efficacy in the nanomolar range. Specifically, the IC50 values are 20 nM for CDK9-cyclinT1, 63 nM for CDK4-cyclin D1, and 79 nM for CDK1-cyclinB. medchemexpress.comnih.govmedchemexpress.comselleckchem.com This profile indicates a particular selectivity for the CDK4/Cyclin D1, CDK1/Cyclin B, and CDK9/Cyclin T1 complexes. nih.gov Furthermore, live-cell assays have indicated that Riviciclib engages CDK9 with approximately 10-fold selectivity over other members of the CDK family. nih.gov
Table 1: Inhibitory Potency (IC50) of Riviciclib against Primary Target CDKs
| CDK Complex | IC50 (nM) |
|---|---|
| CDK9/cyclin T1 | 20 |
| CDK4/cyclin D1 | 63 |
This table summarizes the half-maximal inhibitory concentrations (IC50) of Riviciclib against its primary target cyclin-dependent kinase complexes, as determined by in vitro kinase assays. Data sourced from medchemexpress.comnih.govmedchemexpress.comselleckchem.com.
Comparative Selectivity Against Other CDKs (e.g., CDK2, CDK6, CDK7)
In comparison to its potent activity against CDK1, CDK4, and CDK9, Riviciclib shows considerably less activity against other CDKs. nih.gov Research indicates it has almost no inhibitory effect on the CDK2–cyclin E and CDK7–cyclin H complexes. nih.gov This selectivity is further quantified by its IC50 values for CDK2/cyclin A (224 nM) and CDK6/cyclin D3 (396 nM), which are significantly higher than those for its primary targets. selleckchem.com Notably, Riviciclib demonstrates a 40-fold greater selectivity for CDK4-D1 compared to CDK2-E, underscoring its preferential targeting. selleckchem.com This targeted action distinguishes it from some other CDK inhibitors, like flavopiridol, by having fewer off-target effects on non-CDK kinases. nih.gov
Table 2: Comparative Selectivity of Riviciclib against Other CDKs
| CDK Complex | IC50 (nM) |
|---|---|
| CDK2/cyclin A | 224 |
This table presents the IC50 values of Riviciclib for other cyclin-dependent kinases, illustrating its comparative selectivity. Data sourced from selleckchem.com.
ATP-Competitive Binding Characteristics (e.g., Cdk4-D1)
The mechanism by which Riviciclib inhibits CDK function is through competitive binding at the ATP-binding site of the kinase. selleckchem.com This mode of action is characteristic of many small-molecule kinase inhibitors. nih.govnih.gov By occupying the ATP pocket, Riviciclib prevents the phosphorylation of substrate proteins, thereby blocking the kinase's enzymatic activity. Studies have specifically shown that Riviciclib acts in an ATP-competitive manner to down-regulate the activity of CDK4. selleckchem.com
Modulation of Cell Cycle Dynamics
Through its inhibition of key CDKs, Riviciclib directly influences the machinery of the cell cycle, leading to arrest at specific phases and altering the phosphorylation state of crucial regulatory proteins.
Induction of Cell Cycle Arrest in Specific Phases (e.g., G1, G1-G2, Sub G1)
Riviciclib has been shown to induce cell cycle arrest, although the specific phase of arrest can vary depending on the cell type. medchemexpress.commedchemexpress.com In certain cancer cell lines, treatment with Riviciclib leads to an arrest in the G1-G2 phases of the cell cycle. medchemexpress.com In synchronized human non-small cell lung carcinoma (H-460) cells and normal human lung fibroblast (WI-38) cells, Riviciclib causes an exclusive arrest in the G1 phase. medchemexpress.commedchemexpress.com The inhibition of CDK4/6 is a known mechanism for inducing G0/G1 phase arrest. nih.gov
In other cell lines, such as the human promyelocytic leukemia cell line HL-60, treatment results in apoptosis, evidenced by an increase in the sub-G1 cell population, which represents cells with fragmented DNA. medchemexpress.comtaylorandfrancis.com After 24 hours of exposure, there were no detectable cells remaining in the G1 and G2 phases in this cell line. medchemexpress.com
Regulation of Retinoblastoma Protein (Rb) Phosphorylation (e.g., Ser780)
A primary consequence of CDK4 inhibition by Riviciclib is the modulation of Retinoblastoma protein (Rb) phosphorylation. nih.gov The Rb protein is a key tumor suppressor that, in its active, hypophosphorylated state, prevents cell cycle progression from the G1 to the S phase. nih.govyoutube.com The CDK4/cyclin D complex is responsible for phosphorylating and inactivating Rb. nih.gov
Riviciclib treatment leads to a decrease in the phosphorylation of Rb, specifically at the CDK4-specific site, Serine 780 (Ser780). selleckchem.com This effect has been observed in multiple cell lines. In H-460 cells, a reduction in Rb phosphorylation at Ser780 was detected as early as 3 hours after treatment. medchemexpress.com Similarly, in MCF-7 breast cancer cells, a decrease in Rb phosphorylation at Ser780 was observed starting at 6 hours, which was followed by a reduction in the total levels of the Rb protein after 24 hours. medchemexpress.com This dephosphorylation of Rb restores its tumor-suppressive function, leading to G1 cell cycle arrest.
Downregulation of Key Cell Cycle Regulatory Proteins (e.g., Cyclin D1, Cdk4)
Riviciclib exerts its anti-proliferative effects in part by directly targeting the machinery that governs the G1 phase of the cell cycle. A crucial element of this regulation is the cyclin D1-Cdk4 complex. In numerous cancer types, this pathway is dysregulated, leading to uncontrolled cell division. nih.govyoutube.comnih.gov Riviciclib treatment has been shown to significantly down-regulate the protein levels of both cyclin D1 and its catalytic partner, Cdk4, in various human cancer cell lines. aacrjournals.orgnih.gov
In studies using human non-small cell lung carcinoma (H-460) and breast cancer (MCF-7) cells, treatment with Riviciclib led to a time-dependent decrease in the protein levels of cyclin D1 and Cdk4. aacrjournals.orgmedchemexpress.comresearchgate.net This reduction in the abundance of these key G1 regulatory proteins contributes to the arrest of the cell cycle, preventing cells from progressing from the G1 to the S phase. cancer.gov The effect on these proteins was observed to precede or accompany a decrease in the phosphorylation of the retinoblastoma protein (Rb), a primary substrate of the Cdk4/cyclin D1 complex. aacrjournals.orgmedchemexpress.com For instance, in H-460 cells, a reduction in Cdk4-D1 activity was seen after 6 hours of treatment, followed by a decrease in cyclin D1 and Cdk4 protein levels. aacrjournals.orgresearchgate.net Similarly, in MCF-7 cells, a loss of Cdk4-D1 enzyme activity was noted at 3 hours, with protein levels of cyclin D1 and Cdk4 decreasing at 6 and 9 hours, respectively. aacrjournals.orgresearchgate.net
Apoptosis Induction Pathways
Beyond inducing cell cycle arrest, Riviciclib actively promotes apoptosis in cancer cells. nih.govresearchgate.net This programmed cell death is a critical mechanism for eliminating malignant cells and is triggered by a cascade of molecular events. Studies have demonstrated that Riviciclib treatment leads to a time- and dose-dependent increase in the sub-G1 cell population, which is a hallmark of apoptosis. nih.govnih.govresearchgate.net
Activation of Cellular Caspase Activity (e.g., Caspase-3)
The induction of apoptosis by Riviciclib is mediated through the activation of caspases, a family of proteases that execute the cell death program. mdpi.com Caspase-3 is a key executioner caspase, responsible for cleaving numerous cellular substrates, which ultimately leads to the characteristic morphological and biochemical changes of apoptosis. mdpi.comnih.gov Treatment with Riviciclib has been shown to result in caspase-dependent apoptosis. researchgate.net This activation is a crucial step in the apoptotic pathway triggered by the compound, leading to the dismantling of the cell. cancer.govnih.gov
Evidence of DNA Fragmentation (e.g., DNA Ladder Formation)
A direct consequence of caspase-3 activation is the fragmentation of genomic DNA, a definitive marker of late-stage apoptosis. nih.govnih.gov Caspase-3 cleaves the inhibitor of caspase-activated DNase (ICAD), releasing the active endonuclease CAD (caspase-activated DNase), which then translocates to the nucleus and degrades DNA into nucleosomal fragments. nih.govnumberanalytics.com This process can be visualized as a "DNA ladder" on an agarose (B213101) gel. The apoptotic effects of Riviciclib are associated with the occurrence of such DNA fragmentation, confirming that it induces cell death through the classical apoptotic pathway. cancer.govnih.govresearchgate.net
Transcriptional Regulation and Protein Expression Modulation
Riviciclib's mechanism of action also extends to the fundamental process of gene transcription. nih.govnih.gov This is primarily due to its potent inhibition of the Cdk9/cyclin T1 complex, also known as the positive transcription elongation factor b (P-TEFb). aacrjournals.orgnih.govnih.gov P-TEFb plays an essential role in stimulating the elongation phase of transcription by RNA Polymerase II (Pol II). acs.org
Inhibition of RNA Polymerase II Carboxy-Terminal Domain Phosphorylation (e.g., Ser 2/5)
Successful transcriptional elongation requires the phosphorylation of the carboxy-terminal domain (CTD) of the largest subunit of RNA Polymerase II. nih.govyoutube.com The CTD contains multiple repeats of a heptapeptide (B1575542) sequence, and its phosphorylation status dictates the recruitment of various factors involved in transcription and RNA processing. Cdk9 specifically phosphorylates the serine 2 (Ser2) residue within this repeat, a critical step for the transition from promoter-proximal pausing to productive elongation. nih.govnih.gov
By inhibiting Cdk9, Riviciclib prevents the phosphorylation of the RNA Pol II CTD. nih.gov Studies in mantle cell lymphoma (MCL) cells demonstrated that Riviciclib significantly inhibited the phosphorylation of RNA Pol II CTD at 6 hours of treatment, with the effect persisting for up to 24 hours. nih.gov This inhibition of transcriptional elongation is a key mechanism contributing to Riviciclib's cytotoxic effects, particularly by affecting the expression of proteins with short half-lives that are crucial for cancer cell survival. nih.govnih.gov
Downregulation of Anti-Apoptotic Proteins (e.g., Mcl-1)
A critical consequence of Riviciclib's ability to inhibit transcription is the rapid downregulation of short-lived anti-apoptotic proteins. nih.govresearchgate.net One of the most significant targets in this regard is Myeloid Cell Leukemia 1 (Mcl-1). nih.govresearchgate.net Mcl-1 is an anti-apoptotic member of the Bcl-2 family, and its high expression is a key survival factor for many types of cancer, including multiple myeloma and mantle cell lymphoma. nih.govnih.gov
Treatment with Riviciclib leads to a significant and rapid decline in Mcl-1 protein levels. nih.gov This effect is attributed to the inhibition of Mcl-1 gene transcription. nih.gov In Jeko-1, a mantle cell lymphoma cell line, Riviciclib caused a swift reduction in Mcl-1 mRNA levels starting from 6 hours of treatment, which confirmed that the loss of the Mcl-1 protein was due to a block in its transcription. nih.gov The downregulation of Mcl-1 disrupts the balance between pro-survival and pro-apoptotic signals within the cell, tipping the scales towards apoptosis. researchgate.netnih.gov This mechanism is considered central to the cell death induced by Cdk9 inhibitors like Riviciclib. nih.govnih.gov
Impact on CDK9-Mediated Transcriptional Control
Riviciclib (P276-00) exerts a significant portion of its anticancer effects by targeting Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. nih.gov CDK9, in partnership with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb) complex. nih.govnih.gov This complex plays a pivotal role in the transition from abortive to productive gene transcription by phosphorylating key substrates, most notably the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII). nih.govacs.orgnih.gov
The process of transcription elongation is tightly controlled. After initiation, RNAPII often pauses in the promoter-proximal region, a state enforced by the negative elongation factor (NELF) and DSIF complexes. nih.gov The recruitment of P-TEFb and the subsequent CDK9-mediated phosphorylation of Serine 2 (Ser2) residues within the RNAPII CTD, as well as the DSIF complex, triggers the dissociation of NELF and allows RNAPII to productively elongate the messenger RNA (mRNA) transcript. nih.govnih.gov
Riviciclib is a potent, small-molecule inhibitor that targets the ATP-binding site of CDK9, thereby blocking its kinase activity. nih.govnih.gov This inhibition prevents the crucial phosphorylation of RNAPII at the Ser2 position. nih.govresearchgate.net As a consequence, RNAPII fails to escape promoter-proximal pausing, leading to a global inhibition of transcriptional elongation. acs.orgucl.ac.uk This mechanism has been confirmed in various cancer models where treatment with CDK9 inhibitors leads to a marked decrease in Ser2-phosphorylated RNAPII levels. researchgate.netresearchgate.net
The inhibitory profile of Riviciclib demonstrates high potency against the CDK9/Cyclin T1 complex, as detailed in the table below.
| Kinase Complex | IC₅₀ (nM) |
| CDK9/Cyclin T1 | 20 |
| CDK1/Cyclin B | 79 |
| CDK4/Cyclin D1 | 63 |
| CDK2/Cyclin E | 224 |
| Data sourced from multiple studies. nih.govmedchemexpress.comncats.io |
The transcriptional repression induced by Riviciclib has particularly profound effects on genes that produce proteins with short half-lives. nih.gov Many of these proteins are crucial for cancer cell survival, including several anti-apoptotic proteins. nih.govnih.gov A primary example is Myeloid Cell Leukemia 1 (Mcl-1), a key pro-survival member of the B-cell lymphoma 2 (Bcl-2) family. nih.govnih.gov Due to the rapid turnover of its mRNA and protein, Mcl-1 expression is highly dependent on continuous transcription. researchgate.net
By inhibiting CDK9-mediated transcription, Riviciclib causes a rapid decline in Mcl-1 protein levels. nih.govnih.gov This downregulation disrupts the balance between pro-survival and pro-apoptotic proteins, tipping the scales towards apoptosis. nih.gov Research in multiple myeloma and mantle cell lymphoma cell lines has demonstrated that treatment with Riviciclib leads to a significant reduction in Mcl-1 levels, which correlates directly with the induction of apoptosis. nih.govnih.govresearchgate.net
The table below summarizes the key molecular events following Riviciclib's inhibition of CDK9.
| Target/Process | Effect of Riviciclib | Downstream Consequence |
| CDK9 Kinase Activity | Inhibition | Prevents phosphorylation of substrates |
| RNAPII Ser2 Phosphorylation | Decreased | Stalling of transcriptional elongation nih.govresearchgate.net |
| Mcl-1 Gene Transcription | Repressed | Rapid depletion of Mcl-1 protein nih.gov |
| Cellular Outcome | --- | Induction of Apoptosis nih.gov |
Preclinical Efficacy of Riviciclib P276 00 in Oncological Models
In Vitro Antiproliferative Activity Across Diverse Cancer Cell Lines
Riviciclib has been shown to be a potent inhibitor of several cyclin-dependent kinases, specifically demonstrating inhibitory activity against Cdk1/cyclin B, Cdk4/cyclin D1, and Cdk9/cyclin T1 with IC50 values of 79 nM, 63 nM, and 20 nM, respectively. selleckchem.comnih.gov This targeted inhibition of cell cycle machinery underpins its broad antiproliferative effects.
Broad Spectrum Activity Against Human Cancer Cell Lines
Riviciclib has demonstrated potent antiproliferative effects across a wide panel of human cancer cell lines. selleckchem.com Its activity spans various cancer types, including colon carcinoma, osteosarcoma, cervical carcinoma, and bladder carcinoma. medchemexpress.com The compound consistently shows an IC50 range of 300 to 800 nmol/L in these lines. selleckchem.comnih.gov Among the tested cell lines, colon adenocarcinoma cells were found to be the most sensitive to Riviciclib. researchgate.net
The antiproliferative activity of Riviciclib has been documented in numerous specific cell lines, as detailed in the table below.
Table 1: In Vitro Antiproliferative Activity of Riviciclib in Various Human Cancer Cell Lines IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 Range (nmol/L) | Reference |
|---|---|---|---|
| HCT-116 | Colon Carcinoma | 300 - 800 | selleckchem.com |
| U2OS | Osteosarcoma | 300 - 800 | selleckchem.com |
| H-460 | Non-Small Cell Lung Carcinoma | 300 - 800 | selleckchem.com |
| HL-60 | Promyelocytic Leukemia | 300 - 800 | selleckchem.com |
| HT-29 | Colorectal Adenocarcinoma | 300 - 800 | selleckchem.com |
| SiHa | Cervical Carcinoma | 300 - 800 | selleckchem.com |
| MCF-7 | Breast Adenocarcinoma | 300 - 800 | selleckchem.com |
| Colo-205 | Colon Adenocarcinoma | 300 - 800 | selleckchem.com |
| SW-480 | Colon Adenocarcinoma | 300 - 800 | selleckchem.com |
| PC-3 | Prostate Adenocarcinoma | 300 - 800 | selleckchem.com |
| Caco2 | Colorectal Adenocarcinoma | 300 - 800 | selleckchem.com |
Differential Selectivity for Malignant Cells Versus Normal Fibroblast Cells
A critical aspect of a potential chemotherapeutic agent is its selectivity for cancer cells over normal, healthy cells. Research demonstrates that Riviciclib is highly selective for malignant cells when compared with normal fibroblast cells. selleckchem.com While it strongly inhibits the proliferation of a dozen cancer cell lines, its effect on normal fibroblast cells, such as WI-38 and MRC-5, is minimal, with IC50 values recorded at levels greater than 10 μmol/L. nih.gov This indicates a significant therapeutic window, as cancer cells are more sensitive to CDK4/6 inhibitors than normal cells. nih.gov Genetic studies suggest that CDK4/6 are not essential in normal fibroblast cells due to compensatory mechanisms. nih.gov
Table 2: Differential Selectivity of Riviciclib
| Cell Type | Cell Line Examples | Proliferation Inhibition (IC50) | Reference |
|---|---|---|---|
| Cancer Cells | HCT-116, H-460, MCF-7, etc. | 300 - 800 nmol/L | nih.gov |
Activity in Chemotherapy-Resistant Cell Lines
Riviciclib has shown notable antitumor activity in cell lines that have developed resistance to conventional chemotherapy agents. medchemexpress.com Specifically, the compound has demonstrated efficacy in cisplatin-resistant cells. medchemexpress.commedchemexpress.com This suggests that Riviciclib's mechanism of action, targeting cyclin-dependent kinases, can overcome certain resistance pathways that limit the effectiveness of standard cytotoxic drugs like cisplatin (B142131). researchgate.net
In Vivo Antitumor Efficacy in Xenograft Models
The promising in vitro results for Riviciclib have been substantiated by in vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient mice. These models are a standard for evaluating the efficacy of cancer therapeutics preclinically. nih.govpharmacologydiscoveryservices.com Riviciclib has shown excellent in vivo activity against human tumor models of colon and lung carcinoma. medchemexpress.com
Human Colon Carcinoma Xenograft Models (e.g., HCT-116)
In xenograft models established with human colon carcinoma cells, Riviciclib has demonstrated significant tumor growth inhibition. nih.gov The HCT-116 cell line, derived from a human colon carcinoma, is a widely used model for this purpose. altogenlabs.comxenograft.net Studies using the HCT-116 xenograft model showed that Riviciclib exerted significant tumor growth inhibition of over 70%. researchgate.net This robust in vivo efficacy corroborates the high sensitivity observed in vitro for colon cancer cell lines. researchgate.net
Table 3: In Vivo Efficacy of Riviciclib in HCT-116 Xenograft Model
| Xenograft Model | Finding | Reference |
|---|
Human Non-Small Cell Lung Carcinoma Xenograft Models (e.g., H-460)
Riviciclib's in vivo efficacy extends to non-small cell lung carcinoma (NSCLC) models. nih.gov In studies using xenografts of the human NSCLC cell line H-460, administration of Riviciclib resulted in significant inhibition of tumor growth. medchemexpress.com This demonstrates that the compound's potent in vitro antiproliferative activity against H-460 cells translates into effective tumor suppression in a living model. medchemexpress.commedchemexpress.com
Table 4: In Vivo Efficacy of Riviciclib in H-460 Xenograft Model
| Xenograft Model | Finding | Reference |
|---|
Mantle Cell Lymphoma Xenograft Models (e.g., Jeko-1)
Riviciclib (P276-00) has demonstrated significant anti-tumor activity in preclinical models of Mantle Cell Lymphoma (MCL). In a key study utilizing a Jeko-1 xenograft model in SCID mice, treatment with Riviciclib resulted in a dose-dependent inhibition of tumor growth.
Notably, a significant tumor growth inhibition of 91% was observed, which included tumor regression by day 8 of treatment and the maintenance of stable disease throughout the treatment schedule. This potent anti-tumor effect translated into a notable survival benefit, with Riviciclib treatment prolonging the survival of tumor-bearing mice by two weeks compared to the untreated control group.
Pharmacodynamic analysis of the tumor samples from the Jeko-1 xenograft model confirmed that the anti-tumor effect was associated with the engagement of the intended molecular targets. There was a marked inhibition of cell cycle regulatory proteins and anti-apoptotic proteins within the tumor tissue. Specifically, a downregulation of cyclin D1 and phosphorylated retinoblastoma protein (pRbSer780) was observed, alongside a reduction in the levels of the anti-apoptotic proteins Mcl-1, Bcl-2, and Bcl-xL. These findings indicate that the significant anti-tumor efficacy of Riviciclib in this MCL model is driven by the induction of apoptosis.
Efficacy of Riviciclib in Jeko-1 Mantle Cell Lymphoma Xenograft Model
| Metric | Result |
|---|---|
| Tumor Growth Inhibition | 91% |
| Survival Benefit | Prolonged survival by two weeks |
| Mechanism | Inhibition of cell cycle and induction of apoptosis |
Multiple Myeloma Xenograft Models
The preclinical efficacy of Riviciclib (P276-00) has also been confirmed in multiple myeloma (MM) xenograft models. bohrium.com Studies have shown that Riviciclib induces dose-dependent cytotoxicity in MM cells, leading to either growth arrest or caspase-dependent apoptosis. bohrium.com This is preceded by the inhibition of retinoblastoma protein (Rb-1) phosphorylation and a downregulation of various cyclins, indicating a broad activity in regulating cell cycle progression. bohrium.com
In an RPMI-8226 multiple myeloma xenograft model, administration of Riviciclib led to a substantial 63% inhibition of tumor growth. selleckchem.com Further in vivo studies have consistently confirmed the antitumor activity of Riviciclib in MM xenografts, demonstrating a reduction in tumor mass and a significant survival benefit in treated mice compared to control groups. selleckchem.commedchemexpress.com The compound has been shown to overcome growth, survival, and drug resistance signals that are stimulated by factors in the bone marrow microenvironment, such as interleukin-6 and insulin-like growth factor-1. bohrium.com
Efficacy of Riviciclib in Multiple Myeloma Xenograft Models
| Xenograft Model | Finding |
|---|---|
| RPMI-8226 | 63% tumor growth inhibition. selleckchem.com |
| General MM Xenograft Model | Confirmed in vivo efficacy with reduced tumor mass and significant survival benefit. bohrium.commedchemexpress.com |
Efficacy in Other Preclinical Cancer Models (e.g., Breast Cancer, Neuroblastoma, Liposarcoma, Head and Neck Squamous Cell Carcinoma)
Breast Cancer
While specific in vivo xenograft efficacy data for Riviciclib (P276-00) in breast cancer models is not extensively detailed in publicly available research, in vitro studies have shown its activity. Riviciclib has demonstrated potent antiproliferative effects against the human breast cancer cell line MCF-7, with an IC50 value in the range of 300 to 800 nmol/L. selleckchem.com Mechanistic studies in MCF-7 cells revealed that Riviciclib treatment leads to a significant down-regulation of cyclin D1 and Cdk4, and a decrease in Cdk4-specific phosphorylation of the retinoblastoma protein. selleckchem.com
Neuroblastoma
There is a lack of specific preclinical data on the efficacy of Riviciclib (P276-00) in neuroblastoma xenograft models in the available scientific literature. Research on CDK4/6 inhibitors in neuroblastoma has predominantly focused on other compounds such as palbociclib (B1678290) and ribociclib. sickkids.caresearchgate.net
Liposarcoma
Head and Neck Squamous Cell Carcinoma (HNSCC)
Riviciclib (P276-00) has shown significant anti-tumor efficacy in a preclinical model of Head and Neck Squamous Cell Carcinoma. In an in vivo study using a FaDu xenograft model, treatment with Riviciclib resulted in a 48% tumor growth inhibition by day 18. nih.gov
The observed anti-tumor activity was linked to the molecular mechanism of the compound. Analysis of the tumor tissue from the xenograft model showed that Riviciclib treatment led to a more than 1.8-fold inhibition of cell cycle-related genes, including CCND1, CCNE1, cMYC, KI67, and PCNA, when compared to the control group. nih.gov This indicates that the in vivo efficacy is driven by a reduction in the proliferative activity of E2F1 and an increase in p53-mediated apoptosis. nih.gov In vitro studies on various HNSCC cell lines showed cytotoxic effects with IC50 values ranging from 1.0 to 1.5 μmoles/L, causing significant G1/S phase cell-cycle arrest followed by apoptosis. nih.gov
Efficacy of Riviciclib in FaDu HNSCC Xenograft Model
| Metric | Result |
|---|---|
| Tumor Growth Inhibition | 48% on day 18 nih.gov |
| Molecular Effect | >1.8-fold inhibition of cell cycle gene expression (e.g., CCND1, cMYC) nih.gov |
Combinatorial Preclinical Strategies with Riviciclib P276 00
Synergistic Effects with Conventional Chemotherapeutic Agents
The rationale for combining Riviciclib with traditional cytotoxic drugs lies in the potential for complementary mechanisms of action, where Riviciclib's cell cycle inhibition can sensitize cancer cells to the DNA-damaging effects of chemotherapy.
The combination of Riviciclib and Doxorubicin (B1662922) has been shown to produce synergistic effects in preclinical models. In studies involving non-small cell lung carcinoma (NSCLC) cell lines, the combination of suboptimal doses of P276-00 with doxorubicin resulted in a synergistic anticancer effect, inducing significantly more apoptosis than either agent used alone. nih.govnih.gov This enhanced effect was associated with the abrogation of the G2/M arrest typically induced by doxorubicin. nih.gov
Mechanistically, the synergistic action in H-460 NSCLC cells was linked to the induction of the tumor suppressor protein p53 and a reduction in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, P276-00 was observed to downregulate doxorubicin-induced expression of COX-2 and Cdk-1. nih.gov Preliminary in vitro studies in mantle cell lymphoma cell lines also confirmed a synergistic relationship between P276-00 and doxorubicin. researchgate.net
Table 1: Mechanistic Observations of Riviciclib and Doxorubicin Synergy in NSCLC Cells
| Biomarker Change | Effect of Combination | Reference |
|---|---|---|
| p53 | Induction | nih.gov |
| Bcl-2 | Reduction | nih.gov |
| COX-2 | Downregulation of Doxorubicin-induced expression | nih.gov |
| Cdk-1 | Downregulation of Doxorubicin-induced expression | nih.gov |
| Apoptosis | Significant Increase | nih.govnih.gov |
Preliminary in vitro investigations have demonstrated a synergistic relationship between Riviciclib (P276-00) and the proteasome inhibitor Bortezomib (B1684674). researchgate.net Studies conducted in mantle cell lymphoma (MCL) cell lines indicated that the combination of these two agents resulted in synergistic antitumor activity. researchgate.net Bortezomib, a standard therapy for multiple myeloma (MM), functions by causing the accumulation of toxic misfolded proteins in cancer cells, leading to endoplasmic reticulum stress and apoptosis. nih.gov The combination with a CDK inhibitor like Riviciclib, which can independently trigger apoptosis and modulate the cell cycle, provides a strong rationale for this therapeutic pairing. researchgate.net While the combination of bortezomib with other agents has been shown to synergistically induce apoptosis in multiple myeloma cells, specific mechanistic data for the Riviciclib-Bortezomib pairing is an area of ongoing investigation. nih.govhaematologica.org
Riviciclib has demonstrated single-agent antitumor activity in human colorectal carcinoma cell lines. nih.gov In vivo, Riviciclib significantly inhibited the growth of human colon carcinoma HCT-116 xenografts in mice. nih.govnih.gov Standard-of-care chemotherapy for advanced colorectal cancer often includes a combination of agents such as 5-fluorouracil (B62378) (5-FU) and oxaliplatin (B1677828), commonly administered in regimens like FOLFOX. nih.govmdpi.com These agents have demonstrated cytotoxic effects in colon cancer cell lines, with their efficacy being dependent on the schedule and sequence of administration. nih.govusp-pl.com While Riviciclib's activity in colorectal cancer cells suggests its potential as a combination partner, specific preclinical studies evaluating the synergistic effects of Riviciclib with standard agents like 5-fluorouracil or oxaliplatin were not identified in the reviewed literature.
Overcoming Proliferative and Survival Signals in Malignancies
A significant challenge in cancer therapy is the development of drug resistance, which is often mediated by pro-survival signals from the tumor microenvironment. nih.govnih.gov The bone marrow, in particular, provides a protective niche for hematological malignancies like multiple myeloma, fostering resistance through various mechanisms. nih.govnih.gov
The adherence of myeloma cells to bone marrow stromal cells (BMSCs) is a critical mechanism of resistance, known as cell adhesion-mediated drug resistance (CAM-DR). nih.gov This interaction triggers the secretion of soluble factors, including cytokines like Interleukin-6 (IL-6), and activates intracellular signaling pathways that promote cell survival and protect against drug-induced apoptosis. nih.govnih.gov
Riviciclib has shown the ability to overcome these survival and drug resistance signals provided by the bone marrow niche. researchgate.net Both IL-6 and Insulin-like Growth Factor-1 (IGF-1) are potent survival and proliferation factors for myeloma cells. nih.gov They function through distinct signaling pathways—IL-6 primarily activating STAT3 and IGF-1 activating IRS-1—although both pathways can converge on the Ras/MAPK pathway. nih.gov In multiple myeloma, IL-6 can protect cells from the G1 growth arrest induced by drugs like dexamethasone. bingcenterforwm.org The protective effect of these cytokines presents a significant barrier to treatment. nih.gov By directly inducing apoptosis and modulating key cell cycle and transcriptional machinery, Riviciclib can effectively counteract the pro-survival effects conferred by adherence to bone marrow stromal cells and stimulation by factors such as IL-6 and IGF-1, thereby sensitizing cancer cells to therapy. researchgate.netnih.gov
Preclinical Biomarkers and Resistance Mechanisms
Identification of Potential Biomarkers for Riviciclib (P276-00) Efficacy
The efficacy of Riviciclib (P276-00), a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4/D1, CDK1/B, and CDK9/T1, is intrinsically linked to the molecular characteristics of cancer cells. medchemexpress.comselleckchem.comnih.govmedchemexpress.com Preclinical studies have highlighted several potential biomarkers that may predict a favorable response to this agent. These biomarkers are primarily centered around the core pathway that Riviciclib targets: the cyclin D-CDK4/6-retinoblastoma (Rb) axis.
A critical determinant of Riviciclib's activity is the presence of a functional retinoblastoma protein (Rb). medchemexpress.commedchemexpress.comnih.gov Riviciclib exerts its anti-proliferative effects by inhibiting CDK4/6, which in turn prevents the phosphorylation of Rb. nih.govmedchemexpress.com Hypophosphorylated Rb remains active and sequesters the E2F transcription factors, thereby halting the cell cycle at the G1-S transition. youtube.com Consequently, tumor cells with intact Rb are more likely to be sensitive to Riviciclib. Preclinical models have demonstrated that Riviciclib reduces the phosphorylation of Rb at Ser780, leading to cell cycle arrest. medchemexpress.comnih.govmedchemexpress.com
The expression levels of key cell cycle proteins also serve as potential biomarkers. Overexpression of Cyclin D1 , a key activator of CDK4/6, is a common feature in many cancers, including multiple myeloma and breast cancer. nih.govfrontiersin.orgtargetedonc.com Preclinical research suggests that cancers with high levels of Cyclin D1 may be particularly dependent on the CDK4/6 pathway for proliferation, making them more susceptible to Riviciclib. nih.govfrontiersin.org Studies have shown that Riviciclib treatment leads to a downregulation of Cyclin D1 and Cdk4 levels in cancer cell lines. medchemexpress.comnih.govmedchemexpress.com
Furthermore, the proliferative state of the tumor, which can be assessed by markers like Ki-67, may also indicate potential sensitivity. Although not exclusively specific to Riviciclib, CDK4/6 inhibitors, in general, are more effective in tumors with high proliferative rates that are dependent on the CDK4/6 pathway for cell cycle progression.
The table below summarizes key preclinical findings related to biomarkers for Riviciclib efficacy.
| Biomarker Category | Specific Marker | Preclinical Finding | Implication for Riviciclib Efficacy |
| Cell Cycle Regulators | Retinoblastoma (Rb) protein | Riviciclib inhibits Rb phosphorylation at Ser780. medchemexpress.comnih.govmedchemexpress.com Efficacy is dependent on functional Rb. nih.gov | Presence of functional Rb is a likely predictor of sensitivity. |
| Cyclin D1 | High expression is noted in various cancers and drives CDK4/6 activity. nih.govfrontiersin.orgtargetedonc.com Riviciclib downregulates Cyclin D1 expression. medchemexpress.comnih.govmedchemexpress.com | Tumors with high Cyclin D1 levels may be more responsive. | |
| Cdk4 | Riviciclib inhibits Cdk4-Cyclin D1 complex. nih.gov Treatment reduces Cdk4 protein levels. medchemexpress.commedchemexpress.com | High Cdk4 activity could indicate dependence and sensitivity. | |
| Proliferative Signals | Interleukin-6 (IL-6), Insulin-like growth factor-1 (IGF-1) | Riviciclib can overcome proliferative signals induced by IL-6 and IGF-1 in multiple myeloma cells. nih.gov | Efficacy may be maintained in tumors with these growth factor signaling pathways active. |
Elucidation of Preclinical Resistance Pathways to CDK Inhibition (e.g., Rb as a key marker for CDK4/6 resistance)
The development of resistance to CDK inhibitors, including Riviciclib, is a significant clinical challenge. Preclinical research has begun to unravel the molecular mechanisms that allow cancer cells to evade the anti-proliferative effects of these drugs.
The most well-established mechanism of resistance to CDK4/6 inhibitors is the loss of functional Retinoblastoma (Rb) protein . amegroups.orgnih.gov Since Rb is the primary target of the CDK4/6-Cyclin D complex, its absence renders the inhibition of CDK4/6 ineffective. youtube.comamegroups.org Without functional Rb to halt the cell cycle, cancer cells can progress from the G1 to the S phase, irrespective of CDK4/6 activity. youtube.com This loss of Rb function can occur through various mechanisms, including inactivating mutations or deletions in the RB1 gene.
Alterations in other cell cycle components can also confer resistance. For instance, the amplification of the CDK6 gene has been identified as a potential resistance mechanism. amegroups.org Increased levels of CDK6 can potentially override the inhibitory effects of drugs like Riviciclib. Similarly, amplification of the CDK4 gene can lead to a state where the inhibitor is no longer able to effectively block the hyperactive kinase. amegroups.org
Furthermore, the upregulation of other cyclins, such as Cyclin E , which partners with CDK2, can provide a bypass pathway for cell cycle progression. nih.gov Activation of the Cyclin E-CDK2 complex can phosphorylate Rb independently of CDK4/6, thereby circumventing the blockade imposed by Riviciclib.
The table below details some of the key preclinical resistance pathways to CDK inhibition.
| Resistance Mechanism | Key Molecular Player(s) | Description of Pathway | Relevance to Riviciclib |
| Loss of Target Pathway Component | Retinoblastoma (Rb) protein | Inactivation or loss of Rb protein eliminates the key substrate of CDK4/6, making its inhibition irrelevant for cell cycle control. amegroups.orgnih.gov | Loss of Rb function is a primary mechanism of resistance to CDK4/6 inhibitors. |
| Upregulation of Target/Parallel Pathways | CDK6, CDK4 | Amplification or overexpression of CDK6 or CDK4 can titrate out the inhibitor, requiring higher concentrations for effective inhibition. amegroups.org | As an inhibitor of CDK4, increased levels of this target could lead to resistance. |
| Cyclin E, CDK2 | Increased Cyclin E-CDK2 activity can phosphorylate Rb and other substrates to promote S-phase entry, bypassing the need for CDK4/6. nih.gov | This represents a common bypass mechanism for CDK4/6 inhibitors. | |
| Activation of Pro-Survival Signaling | PI3K/Akt/mTOR pathway | Activation of this pathway can promote cell proliferation and survival, potentially overriding the cell cycle arrest induced by CDK4/6 inhibition. amegroups.org | The interplay between CDK inhibition and other signaling pathways is an area of ongoing research. |
Additional Biological Activities and Off Target Pathway Modulation of Riviciclib P276 00
Anti-Angiogenic Potential (e.g., Inhibition of Endothelial Tube Formation)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. nih.gov Riviciclib has demonstrated significant anti-angiogenic properties by directly affecting endothelial cells, the primary cells involved in blood vessel formation.
In vitro studies have shown that Riviciclib effectively inhibits the tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov This process mimics a key step in angiogenesis where endothelial cells align and form capillary-like structures. nih.gov The inhibition of this process by Riviciclib suggests its potential to disrupt the development of a functional tumor vasculature. nih.gov This anti-angiogenic activity is a crucial aspect of its anti-cancer profile, as the inhibition of new blood vessel formation can lead to the starvation and subsequent regression of tumors. nih.gov The mechanism behind this is likely linked to the inhibition of CDKs that are now understood to play a role in endothelial cell migration and proliferation, essential components of angiogenesis. nih.govmdpi.com
Anti-Migratory Effects in Cancer Cells
The ability of cancer cells to migrate is fundamental to invasion and metastasis, the primary causes of cancer-related mortality. Riviciclib has been shown to possess anti-migratory effects on cancer cells, further highlighting its therapeutic potential.
Research has demonstrated that Riviciclib can inhibit the migration of prostate cancer cells in vitro. nih.gov This effect is significant as it suggests that Riviciclib could potentially limit the spread of cancer cells from the primary tumor to distant sites. The inhibition of cell migration is a key component of a comprehensive anti-cancer strategy, and Riviciclib's ability to impact this process adds another dimension to its mechanism of action beyond cell cycle arrest.
Modulation of Hypoxia-Inducible Factor (HIF-1) Transcriptional Activity and Accumulation
Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator that enables tumor cells to adapt and survive in low-oxygen (hypoxic) environments, a common feature of solid tumors. nih.gov HIF-1 controls the expression of genes involved in crucial aspects of cancer progression, including angiogenesis, metabolic reprogramming, and metastasis. nih.gov
Riviciclib has been shown to inhibit the transcriptional activation of HIF-1 under hypoxic conditions. nih.gov Mechanistically, it suppresses the nuclear expression of the HIF-1α subunit and abrogates the expression of HIF-1-inducible genes, such as vascular endothelial growth factor (VEGF). nih.gov Furthermore, Riviciclib was found to inhibit the phosphorylation of Akt and 4E-BP1, components of a signaling pathway that can regulate HIF-1α translation. nih.gov By inhibiting the HIF-1 pathway, Riviciclib can counteract the adaptive responses of cancer cells to hypoxia, thereby hindering tumor progression. nih.gov
Table 1: Effects of Riviciclib (P276-00) on HIF-1 Pathway in Prostate Cancer Cells
| Parameter | Effect of Riviciclib (P276-00) | Significance | Reference |
|---|---|---|---|
| HIF-1 Transcriptional Activity | Inhibition under hypoxic conditions | Reduces expression of genes for angiogenesis and cell survival | nih.gov |
| Nuclear HIF-1α Expression | Suppression under hypoxic conditions | Prevents HIF-1 from activating its target genes | nih.gov |
| VEGF Expression | Abrogation | Contributes to anti-angiogenic effects | nih.gov |
| Akt Phosphorylation | Inhibition | Disrupts a key signaling pathway that can promote HIF-1α activity | nih.gov |
| 4E-BP1 Phosphorylation | Inhibition | May interfere with the translation of HIF-1α | nih.gov |
Inhibition of Latent HIV-1 Reactivation
A significant obstacle to curing HIV-1 infection is the persistence of a latent viral reservoir in long-lived cells. news-medical.netfredhutch.org This latent virus is transcriptionally silent and therefore not targeted by current antiretroviral therapies. fredhutch.org "Shock and kill" strategies aim to reactivate this latent virus, making it susceptible to eradication. nih.gov Conversely, a "block and lock" approach seeks to enforce and maintain latency, preventing viral rebound. biorxiv.org
Riviciclib's potent inhibition of the CDK9/Cyclin T1 complex is of particular interest in the context of HIV-1 latency. selleckchem.commedchemexpress.com This complex, also known as positive transcription elongation factor b (P-TEFb), is essential for the elongation of HIV-1 transcripts by RNA polymerase II. fredhutch.org Studies have shown that inhibiting transcriptional CDKs, including CDK9, can impose HIV-1 latency. biorxiv.orgbiorxiv.org Research has identified Cyclin T1 as a critical host factor required for the reactivation of HIV from latency. fredhutch.org Therefore, by inhibiting the CDK9/Cyclin T1 complex, Riviciclib has the potential to block the reactivation of latent HIV-1, aligning with a "block and lock" therapeutic strategy. This suggests a possible application for Riviciclib in the management of HIV-1 infection, aimed at achieving a functional cure by permanently suppressing the viral reservoir.
Methodological Approaches in Riviciclib P276 00 Preclinical Research
In Vitro Assays for Kinase Activity (e.g., Cdk4-D1/Cdk2-E Enzyme Assay)
The primary mechanism of Riviciclib is its inhibition of cyclin-dependent kinases. To quantify this activity, researchers employ in vitro kinase assays. Riviciclib has been identified as a potent inhibitor of several CDK complexes. medchemexpress.com
Key findings from these assays demonstrate that Riviciclib inhibits CDK9-cyclinT1, CDK4-cyclin D1, and CDK1-cyclinB with IC₅₀ values of 20 nM, 63 nM, and 79 nM, respectively. medchemexpress.commedchemexpress.comselleckchem.com This indicates a strong inhibitory effect at the enzymatic level.
A common method used is the Cdk4-D1/Cdk2-E enzyme assay, often conducted in a 96-well filter plate format. selleckchem.com The general procedure involves:
Immobilizing a substrate, such as GST-tagged Retinoblastoma protein (GST-Rb), onto glutathione-sepharose beads within the wells. selleckchem.com
Adding a reaction mixture containing ATP, including radiolabeled ATP (like γ³²P-ATP), to the substrate. selleckchem.com
Introducing the test compound, Riviciclib, at various concentrations. selleckchem.com
Initiating the kinase reaction by adding the purified human Cdk4-D1 or Cdk2-E enzyme. selleckchem.com
After incubation, the reaction is stopped, and the wells are washed to remove unbound ATP. selleckchem.com
The amount of phosphorylated substrate, which corresponds to kinase activity, is then quantified. The potent inhibitory effect of Riviciclib is determined by the reduction in substrate phosphorylation compared to controls. selleckchem.com
Studies have shown that Riviciclib exhibits a 40-fold greater selectivity for Cdk4-D1 over Cdk2-E in these types of assays. selleckchem.com
Cell-Based Assays for Proliferation and Viability (e.g., CCK8 assay)
To assess the impact of Riviciclib on cancer cells, researchers utilize cell-based assays that measure cell proliferation and viability. These assays determine the concentration of the compound required to inhibit cell growth (IC₅₀).
One widely used method is the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay uses a highly water-soluble tetrazolium salt, WST-8. In the presence of cellular dehydrogenases in viable cells, WST-8 is reduced to an orange-colored formazan (B1609692) product. apexbt.comrndsystems.com The amount of formazan produced is directly proportional to the number of living cells, and the color intensity can be measured using a microplate reader. apexbt.comijbs.com
Preclinical studies have demonstrated that Riviciclib possesses potent antiproliferative and cytotoxic effects across a diverse panel of human cancer cell lines. selleckchem.comnih.gov The IC₅₀ values typically range from 300 to 800 nmol/L. selleckchem.com Research has also indicated that Riviciclib is significantly more potent than the conventional chemotherapy agent cisplatin (B142131) in both cisplatin-sensitive and cisplatin-resistant cell lines. nih.gov
| Cell Line | Cancer Type | Reported IC₅₀ Range | Reference |
|---|---|---|---|
| HCT-116 | Colon Carcinoma | 300-800 nmol/L | selleckchem.com |
| U2OS | Osteosarcoma | 300-800 nmol/L | selleckchem.com |
| H-460 | Non-Small Cell Lung Carcinoma | 300-800 nmol/L | selleckchem.com |
| HL-60 | Promyelocytic Leukemia | 300-800 nmol/L | selleckchem.com |
| MCF-7 | Breast Carcinoma | 300-800 nmol/L | selleckchem.com |
| SiHa | Cervical Carcinoma | 300-800 nmol/L | selleckchem.com |
| PC-3 | Prostate Carcinoma | 300-800 nmol/L | selleckchem.com |
| Jeko-1 | Mantle Cell Lymphoma | 0.35 µmol/L (48h) | researchgate.net |
| Mino | Mantle Cell Lymphoma | 0.5 µmol/L (48h) | researchgate.net |
| Rec-1 | Mantle Cell Lymphoma | 0.5 µmol/L (48h) | researchgate.net |
Flow Cytometry for Cell Cycle Distribution and Apoptosis Analysis
Flow cytometry is a cornerstone technique in the preclinical study of Riviciclib, used to analyze its effects on cell cycle progression and apoptosis (programmed cell death). nih.govnih.govresearchgate.net
For cell cycle analysis, cells treated with Riviciclib are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. Flow cytometry then measures this fluorescence, allowing researchers to quantify the percentage of cells in different phases of the cell cycle (G1, S, and G2/M). Studies consistently show that Riviciclib induces cell cycle arrest. medchemexpress.comnih.gov For instance, in synchronized human non-small cell lung carcinoma (H-460) cells, it causes an arrest in the G1 phase. medchemexpress.commedchemexpress.com In promyelocytic leukemia (HL-60) cells, treatment leads to an arrest where no cells are detectable in the G1 and G2 phases. medchemexpress.comresearchgate.net
For apoptosis analysis, a common method is dual staining with Annexin V-FITC and PI. ijbs.com Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells. Research confirms that Riviciclib induces caspase-dependent apoptosis. nih.gov Flow cytometry analysis of mantle cell lymphoma (MCL) cell lines treated with Riviciclib revealed a time- and dose-dependent increase in the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA. nih.govresearchgate.netnih.gov
Western Blotting for Protein Expression and Phosphorylation States
Western blotting is an essential technique used to detect and quantify specific proteins in cell or tissue extracts. In Riviciclib research, it is used to investigate the compound's effect on the expression levels of key cell cycle and apoptotic regulatory proteins and their phosphorylation status. nih.govresearchgate.net
The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore allows for visualization and quantification.
Studies using Western blotting have provided critical insights into Riviciclib's mechanism. Findings include:
Downregulation of Cell Cycle Proteins: Treatment with Riviciclib reduces the expression levels of key G1 phase proteins, including cyclin D1 and its catalytic partner Cdk4. medchemexpress.comselleckchem.com
Inhibition of Rb Phosphorylation: Riviciclib decreases the phosphorylation of the Retinoblastoma protein (Rb) at specific sites, such as Serine 780 (Ser⁷⁸⁰), which is a direct target of the Cdk4/cyclin D1 complex. medchemexpress.commedchemexpress.comselleckchem.com This hypophosphorylation prevents the release of E2F transcription factors, thereby halting cell cycle progression.
Modulation of Apoptotic Proteins: The technique is also used to observe changes in pro- and anti-apoptotic proteins, confirming the apoptotic pathways initiated by the compound. nih.gov
These analyses have been performed on various cell lines, including H-460 lung cancer cells and multiple mantle cell lymphoma lines, confirming a consistent mechanism of action. medchemexpress.comresearchgate.net
Molecular Techniques for Transcriptional Analysis (e.g., Reverse Transcription PCR, Reporter Gene Assays, siRNA Studies)
To understand how Riviciclib affects gene expression, various molecular techniques are employed. These methods investigate the compound's impact at the transcriptional level.
Reverse Transcription PCR (RT-PCR): This technique is used to measure the amount of a specific mRNA transcript. In studies on mantle cell lymphoma, RT-PCR provided evidence that Riviciclib treatment leads to the transcriptional downregulation of Mcl-1, an important anti-apoptotic protein. nih.govnih.gov The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), by Riviciclib is thought to be responsible for the reduced transcription of short-lived proteins like Mcl-1.
siRNA Studies: Small interfering RNA (siRNA) is used to silence the expression of a specific gene. In the context of Riviciclib research, siRNA can be used to validate a drug's target. For example, studies in multiple myeloma have used siRNA to silence cyclin D1, which resulted in significant apoptotic cell death, thereby validating it as a crucial therapeutic target that can be modulated by compounds like Riviciclib. nih.govresearchgate.netnih.gov
These techniques provide a deeper understanding of the molecular chain of events triggered by Riviciclib, linking its kinase inhibitory activity to downstream effects on gene transcription and cell fate.
In Vivo Animal Models for Efficacy and Pharmacodynamics (e.g., Xenograft Models)
To evaluate the therapeutic efficacy of Riviciclib in a living organism, preclinical research relies heavily on in vivo animal models, particularly human tumor xenografts. nih.gov In these models, human cancer cells are implanted into immunocompromised mice (e.g., SCID mice), where they grow to form tumors. nih.gov The mice are then treated with the compound to assess its anti-tumor activity.
Multiple studies have demonstrated the significant in vivo efficacy of Riviciclib. nih.govresearchgate.net The compound has shown potent anti-tumor potential in various xenograft models. nih.gov
| Xenograft Model | Cancer Type | Key Finding | Reference |
|---|---|---|---|
| HCT-116 | Human Colon Carcinoma | Significant inhibition of tumor growth. | medchemexpress.comnih.govresearchgate.net |
| H-460 | Human Non-Small Cell Lung Carcinoma | Significant inhibition of tumor growth. | nih.govresearchgate.net |
| CA-51 | Murine Colon Cancer | Significant growth inhibition. | nih.gov |
| Lewis Lung | Murine Lung Carcinoma | Significant inhibition of tumor growth. | nih.gov |
| Jeko-1 | Human Mantle Cell Lymphoma | Significant efficacy as a single agent and increased survival period. | nih.govresearchgate.net |
| Multiple Myeloma | Human Multiple Myeloma | Confirmed in vivo efficacy. | nih.gov |
In addition to efficacy, these models are used for pharmacodynamic (PD) studies. Tumor tissues are collected from treated animals and analyzed, often by Western blot, to confirm that the drug is hitting its target in vivo (e.g., by measuring the reduction in Rb phosphorylation). nih.govresearchgate.net
Advanced Biophysical and Computational Approaches
While detailed publications on advanced biophysical and computational studies specifically for Riviciclib are not extensively available in the provided search results, the development of small-molecule kinase inhibitors like Riviciclib typically involves these approaches.
Computational Modeling (In Silico Studies): Molecular docking simulations are often used to predict how a small molecule like Riviciclib binds to the ATP-binding pocket of its target kinases (CDK1, CDK4, CDK9). These models help explain the compound's potency and selectivity. For other CDK4/6 inhibitors, in silico methods have been used to analyze selectivity and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which can guide further development. researchgate.net
Biophysical Techniques: Techniques such as X-ray crystallography could be used to solve the three-dimensional structure of Riviciclib in complex with its target CDKs. This would provide precise atomic-level details of the binding interactions. Other methods like Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics (on- and off-rates) of the drug to its target protein in real-time.
These advanced methods are crucial for rational drug design and for optimizing the properties of lead compounds like Riviciclib.
Spectroscopic Analysis of Nucleic Acid Interactions
The interaction between Riviciclib and nucleic acids, specifically DNA and tRNA, has been investigated through a variety of spectroscopic methods to determine the nature and mode of binding. These analyses are crucial for understanding the compound's potential to interfere with cellular processes such as DNA replication and transcription. nih.gov
Vibrational spectroscopy has been a key technique in this research. The results from these studies suggest that Riviciclib intercalates into the DNA duplex. nih.gov This mode of binding involves the insertion of the planar aromatic structure of Riviciclib between the base pairs of the DNA double helix. This interaction is primarily with the guanine, adenine, and thymine (B56734) nucleobases. nih.gov In its interaction with tRNA, Riviciclib has been shown to associate mainly with uracil (B121893) residues. nih.gov Beyond the specific nucleobases, spectroscopic evidence also indicates that Riviciclib interacts with the sugar-phosphate backbone of both DNA and tRNA. nih.gov
Circular dichroism (CD) spectroscopy has been employed to study the conformational changes in DNA upon binding with Riviciclib. The CD spectrum of DNA is sensitive to its helical structure. The binding of Riviciclib was observed to induce a conformational change in DNA from its typical B-form to the C-form. nih.gov In contrast, the interaction of Riviciclib with tRNA did not result in any significant change to its native A-form conformation. nih.gov
The strength of the interaction between Riviciclib and nucleic acids has also been quantified. The binding constants for the Riviciclib-DNA and Riviciclib-tRNA complexes were determined to be on the order of 10^4 M⁻¹, which indicates a moderate to strong affinity. nih.gov
Table 1: Summary of Spectroscopic Analysis of Riviciclib-Nucleic Acid Interactions
| Spectroscopic Technique | Nucleic Acid | Key Findings |
|---|---|---|
| Vibrational Spectroscopy | DNA | Intercalation between base pairs; Primary interaction with guanine, adenine, and thymine; Interaction with the sugar-phosphate backbone. nih.gov |
| tRNA | Interaction primarily with uracil residues; Interaction with the sugar-phosphate backbone. nih.gov | |
| Circular Dichroism | DNA | Induces a conformational change from B-form to C-form. nih.gov |
| tRNA | No significant change in the native A-form conformation. nih.gov | |
| General Spectroscopic Titration | DNA & tRNA | Binding constants on the order of 10^4 M⁻¹, indicating moderate to strong affinity. nih.gov |
Molecular Docking Studies of Compound-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the preclinical research of Riviciclib, molecular docking has been utilized to complement spectroscopic findings and to provide a more detailed picture of the interactions between Riviciclib and its biological targets at the atomic level. nih.gov
The primary targets of Riviciclib are cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Riviciclib is a potent inhibitor of several CDKs, including CDK1, CDK4, and CDK9. medchemexpress.com Molecular docking studies are instrumental in understanding how Riviciclib fits into the ATP-binding pocket of these kinases, leading to their inhibition.
In addition to its interaction with CDKs, molecular docking studies have been performed to investigate the binding of Riviciclib with nucleic acids. These in silico explorations have corroborated the findings from spectroscopic analyses. nih.gov The docking models illustrate the intercalation of Riviciclib within the DNA duplex and its association with tRNA. These computational models provide insights into the specific atomic interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the Riviciclib-nucleic acid complexes.
The results from molecular docking studies are crucial for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved potency and selectivity. By visualizing how Riviciclib binds to its targets, researchers can identify key functional groups and structural features that are essential for its biological activity.
Table 2: IC50 Values of Riviciclib for Various Cyclin-Dependent Kinases
| Target | IC50 (nM) |
|---|---|
| CDK1/cyclin B | 79 medchemexpress.com |
| CDK4/cyclin D1 | 63 medchemexpress.com |
| CDK9/cyclin T1 | 20 medchemexpress.com |
Q & A
Q. Methodological Framework Integration
- PICO : For translational studies, structure questions around Population (e.g., CDK4-amplified cancers), Intervention (Riviciclib + targeted therapy), Comparison (monotherapy), and Outcome (progression-free survival) .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible models), Novel (unexplored combinations), and Ethical (NIH-compliant preclinical designs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
